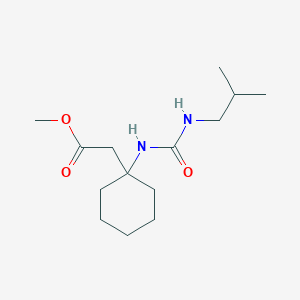

methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate

説明

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is a synthetic organic compound featuring a cyclohexyl core substituted with a ureido group (3-isobutylureido) and an ester-linked methyl acetate moiety. Its molecular formula is C₁₅H₂₇N₂O₃, with a molecular weight of 283.39 g/mol. The compound’s structure combines hydrophobic (cyclohexyl, isobutyl) and polar (ureido, ester) functional groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate. The urea moiety may confer hydrogen-bonding capabilities, while the ester group contributes to hydrolytic reactivity under specific conditions.

特性

IUPAC Name |

methyl 2-[1-(2-methylpropylcarbamoylamino)cyclohexyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-11(2)10-15-13(18)16-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCFPOVVBJCHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1(CCCCC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with isobutyl isocyanate to form the intermediate 1-(3-isobutylureido)cyclohexane. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

科学的研究の応用

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 2-(1-(3-Cyclopropylureido)cyclohexyl)acetate

- Structure : Differs by substituting the 3-isobutyl group with a 3-cyclopropyl group on the urea moiety.

- Molecular Formula : C₁₄H₂₃N₂O₃ (MW: 267.35 g/mol).

- Synthesis: Both compounds likely share similar synthetic routes (e.g., urea formation via isocyanate intermediates), but the cyclopropyl variant may require specialized reagents for cyclopropane ring installation . Safety: Safety protocols for the cyclopropyl analog emphasize precautions against ignition sources (P210) and handling instructions (P201, P202), suggesting similar reactivity profiles for the ester and urea groups .

Diphenylglycolic Acid (Benzilic Acid)

- Structure : C₁₄H₁₂O₃ (MW: 228.24 g/mol), featuring a diphenyl-substituted glycolic acid backbone.

- Key Differences :

- Functionality : Lacks the urea and ester groups but includes a carboxylic acid and hydroxyl group, enhancing acidity (pKa ~3.0) compared to the neutral ester in the target compound.

- Applications : Historically used in chemical synthesis (e.g., nerve agent antidotes), whereas the target compound’s urea group may target enzyme active sites or protein-protein interactions .

Methyl Cyclohexanecarboxylate

- Structure : C₈H₁₄O₂ (MW: 142.20 g/mol), a simple cyclohexane-linked methyl ester.

- Physical Properties: Lower molecular weight correlates with higher volatility (boiling point ~175°C) compared to the target compound, which is likely less volatile due to its larger size and polar groups .

Comparative Data Table

生物活性

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, an isobutylureido moiety, and an ester functional group. The molecular formula can be represented as .

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may function as an enzyme inhibitor or receptor modulator , influencing various cellular pathways. The mechanism involves:

- Binding to Enzymatic Sites : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction.

- Modulation of Receptors : It can alter receptor functions, potentially leading to changes in cellular signaling and physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of immune responses.

- Anticancer Potential : Early investigations have hinted at its ability to inhibit cancer cell proliferation in vitro.

In Vitro Studies

In laboratory settings, various studies have assessed the biological effects of this compound:

- Antibacterial Assays : The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

- Cell Viability Tests : In cancer cell lines, the compound reduced viability in a dose-dependent manner, indicating its potential as an anticancer agent.

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial Assay | Inhibition of Gram-positive bacteria | |

| Cell Viability | Reduced viability in cancer cell lines | |

| Inflammatory Response | Modulation of cytokine production |

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial properties.

-

Case Study on Anti-inflammatory Effects :

- In a model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。